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Diammonium cerium(4+) trisulphate

Cat. No.: B1214130
CAS No.: 7637-03-8
M. Wt: 464.4 g/mol
InChI Key: IPLMNKLLGMDMKO-UHFFFAOYSA-J
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Description

Significance of Cerium(IV) in f-Block Element Coordination Chemistry

Cerium, a lanthanide element, is distinguished within the f-block by its significant and stable +4 oxidation state, a unique characteristic among the lanthanides which predominantly exhibit a +3 oxidation state. wikipedia.org This accessibility of both the Ce(III) and Ce(IV) states governs much of its chemical behavior. wikipedia.org Cerium is the only lanthanide that possesses a noteworthy coordination and aqueous chemistry in its tetravalent state. wikipedia.org The transition between the colorless Ce(III) ion and the intensely yellow or orange Ce(IV) ion is a defining feature. taylorandfrancis.com

The Ce(IV) ion is a potent one-electron oxidizing agent, particularly in acidic conditions, with a standard redox potential (E° ≈ 1.61 V vs. N.H.E.) that makes it a stronger oxidant than elemental chlorine. wikipedia.org This high oxidizing power makes tetravalent cerium compounds valuable in both research and various industrial applications. taylorandfrancis.comresearchgate.net The large ionic radius of the Ce⁴⁺ ion allows for high coordination numbers, a common feature in f-block element chemistry, with coordination numbers up to 12 being observed, as in the case of the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. wikipedia.orgwikipedia.org

The stability of Ce(IV) complexes is influenced by the nature of the coordinating ligands. Anionic oxygen-donor ligands and basic conditions tend to stabilize the Ce(IV) state. researchgate.netmdpi.com The ability of cerium to form stable complexes with various chelating ligands, including those with oxygen, nitrogen, and carbon donors, has led to extensive research into its coordination chemistry. researchgate.net This has resulted in the development of cerium-based compounds for applications in catalysis, organic synthesis, and materials science. wikipedia.orgresearchgate.net

Overview of Cerium(IV) Sulfate (B86663) Chemistry

Cerium(IV) sulfate, with the chemical formula Ce(SO₄)₂, is a key compound in the chemistry of tetravalent cerium. wikipedia.org It is an inorganic salt that typically appears as a yellow to yellow-orange solid. wikipedia.orgchemeurope.com Cerium(IV) sulfate exists in an anhydrous form, Ce(SO₄)₂, as well as several hydrated forms, such as Ce(SO₄)₂·xH₂O, where x can be 4, 8, or 12. wikipedia.orgchemeurope.com

These salts are moderately soluble in water and dilute acids. wikipedia.orgchemeurope.com However, neutral aqueous solutions of cerium(IV) sulfate are prone to slow decomposition through hydrolysis, which deposits the light yellow cerium(IV) oxide (CeO₂). wikipedia.orgchemeurope.com The solutions themselves exhibit a characteristic strong yellow color due to the presence of the Ce⁴⁺ ion. wikipedia.orgchemeurope.com

A primary characteristic of cerium(IV) sulfate is its strong oxidizing power, especially under acidic conditions. chemeurope.com When a ceric compound is reduced, it forms a so-called cerous compound, containing the Ce³⁺ ion, which is colorless. chemeurope.com This distinct color change forms the basis of its use in analytical chemistry for redox titrations, a method known as cerimetry. taylorandfrancis.comchemeurope.com

Table 1: Properties of Cerium(IV) Sulfate

Property Value
Chemical Formula Ce(SO₄)₂
Molar Mass 332.24 g/mol (anhydrous)
Appearance Yellow solid (anhydrous), Yellow-orange crystals (tetrahydrate)
Melting Point 350 °C (decomposes)

Data sourced from multiple references. wikipedia.orgchemeurope.com

Contextualization of Diammonium Cerium(4+) Trisulphate within Ammonium (B1175870) Cerium(IV) Sulfate Compounds

This compound, with the formula (NH₄)₂Ce(SO₄)₃, is a member of a family of double salts known as ammonium cerium(IV) sulfates. ontosight.aiechemi.com These compounds are characterized by the presence of cerium in its +4 oxidation state, ammonium cations (NH₄⁺), and sulfate anions (SO₄²⁻). The specific stoichiometry between these ions distinguishes the different compounds within this class.

Another prominent member of this family is ammonium cerium(IV) sulfate, often sold as a dihydrate with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. wikipedia.orgnih.govsigmaaldrich.com This orange-colored solid is also a strong oxidant. wikipedia.org Crystallographic studies of this compound have revealed a complex anionic structure, [Ce₂(SO₄)₈]⁸⁻, where each cerium atom is coordinated by oxygen atoms from the sulfate groups. wikipedia.org

The term "ceric ammonium sulfate" can sometimes be ambiguous, potentially referring to different compounds depending on the context. ontosight.ai However, this compound, (NH₄)₂Ce(SO₄)₃, is specifically defined by its 2:1:3 ratio of ammonium, cerium(IV), and sulfate ions. ontosight.aiechemi.com It is described as a white or yellowish crystalline powder that is highly soluble in water. ontosight.ai Like other Ce(IV) compounds, it serves as a strong oxidizing agent. ontosight.ai

A related and widely used cerium(IV) compound is ceric ammonium nitrate (B79036) (CAN), (NH₄)₂[Ce(NO₃)₆]. wikipedia.orgwikipedia.org While it contains ammonium and Ce(IV) ions, the anion is nitrate instead of sulfate, placing it in a different class of double salts but highlighting the common theme of stabilizing the Ce(IV) ion through complex formation with ammonium salts. wikipedia.org

Table 2: Comparison of Selected Ammonium Cerium(IV) Compounds

Compound Name Chemical Formula Molar Mass ( g/mol ) Appearance
This compound (NH₄)₂Ce(SO₄)₃ 464.38 White or yellowish crystalline powder
Ammonium cerium(IV) sulfate dihydrate (NH₄)₄Ce(SO₄)₄·2H₂O 632.55 Orange-colored solid

Data sourced from multiple references. wikipedia.orgontosight.aiechemi.comwikipedia.orgsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH8N2O12S3 B1214130 Diammonium cerium(4+) trisulphate CAS No. 7637-03-8

Properties

IUPAC Name

diazanium;cerium(4+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.2H3N.3H2O4S/c;;;3*1-5(2,3)4/h;2*1H3;3*(H2,1,2,3,4)/q+4;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMNKLLGMDMKO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CeH8N2O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14638-69-8 ((ammonium)2Ce(SO4)3), 7637-03-8 (Parent)
Record name Ceric ammonium sulfate
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Record name Diammonium cerium(4+) trisulphate
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DSSTOX Substance ID

DTXSID50890635
Record name Sulfuric acid, ammonium cerium(4+) salt (4:4:1)
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Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7637-03-8, 14638-69-8
Record name Ceric ammonium sulfate
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Record name Diammonium cerium(4+) trisulphate
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Record name Sulfuric acid, ammonium cerium(4+) salt (4:4:1)
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Record name Sulfuric acid, ammonium cerium(4+) salt (4:4:1)
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Record name Tetraammonium cerium tetrakis(sulphate)
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Coordination Chemistry and Ligand Interactions of Cerium Iv in Sulfate Environments

Stability and Speciation of Cerium(IV) Sulfate (B86663) Complexes in Aqueous Media

In aqueous solutions, the cerium(IV) ion is prone to hydrolysis and polymerization, particularly at low acid concentrations. researchgate.net However, the presence of sulfate ions significantly stabilizes the +4 oxidation state through the formation of various sulfato complexes. researchgate.net Spectrophotometric studies have identified the stepwise formation of these complexes as the sulfate concentration increases. The primary species formed are [CeSO₄]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻. researchgate.net The stability of these metal-sulfate complexes is enhanced with an increase in temperature. researchgate.net Neutral solutions of cerium(IV) sulfate are known to slowly decompose, leading to the precipitation of cerium(IV) oxide (CeO₂). wikipedia.orgchemeurope.com

Influence of Sulfate Concentration and pH on Complex Formation

The formation and stability of cerium(IV) sulfate complexes are strongly influenced by both the sulfate concentration and the pH of the aqueous medium. An increase in sulfate concentration promotes the formation of higher-order sulfato complexes, shifting the equilibrium from [CeSO₄]²⁺ towards [Ce(SO₄)₂] and ultimately [Ce(SO₄)₃]²⁻. researchgate.net This complexation with sulfate is a key factor in stabilizing the Ce(IV) ion against hydrolysis. researchgate.net

The pH of the solution plays a critical role in the hydrolysis of the Ce(IV) ion. In acidic conditions, the hydrated cerium(IV) ion, [Ce(H₂O)n]⁴⁺, is susceptible to hydrolysis and polymerization. researchgate.net As the pH increases, hydrolysis becomes more pronounced, leading to the formation of hydroxo and oxo-bridged species. However, in sulfate media, the formation of stable sulfato complexes can suppress this hydrolysis. The interplay between sulfate complexation and hydrolysis is complex; a study on the hydrolysis of tetravalent cerium in a sulfate solution determined the hydrolysis constant for the first stage. iaea.org In acidic solutions, the specific nature of the acid (e.g., sulfuric vs. perchloric or nitric) is important, with sulfuric acid providing a stabilizing effect through complex formation. researchgate.net

Comparative Analysis of Sulfate vs. Other Anionic Ligands (e.g., nitrate (B79036), phosphate (B84403), imido)

The coordination environment and stability of cerium(IV) are significantly affected by the nature of the coordinating anionic ligands. While sulfate ions form stable complexes, other anions like nitrate, phosphate, and imido ligands also have a strong affinity for the hard Lewis acidic Ce(IV) center.

Nitrate Ligands: Cerium(IV) ammonium (B1175870) nitrate is a well-known and widely used oxidizing agent where the cerium center is coordinated by nitrate ions. doubtnut.com In some complexes, nitrate ligands can act as bidentate ligands, leading to high coordination numbers, such as 12 in the [Ce(NO₃)₆]²⁻ anion. doubtnut.comsoton.ac.uk The stabilization of the Ce(IV) oxidation state by nitrate is significant. acs.org

Phosphate Ligands: Cerium(IV) forms highly stable phosphate complexes. For instance, cerium(IV) hydrogen phosphate, Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅, has been synthesized and characterized. researchgate.netmdpi.com Comparative studies have shown that cerium(IV) phosphate exhibits superior UV-shielding properties compared to its cerium(III) counterpart, making it a promising material for sunscreens. mdpi.comnih.gov

The table below provides a comparative overview of cerium(IV) complexes with these different anionic ligands.

Ligand TypeExample ComplexKey Features
Sulfate [Ce(SO₄)₃]²⁻Stepwise formation of stable complexes in aqueous media. researchgate.net
Nitrate [Ce(NO₃)₆]²⁻High coordination numbers (up to 12) with bidentate nitrate ligands. doubtnut.comsoton.ac.uk
Phosphate Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅Forms highly stable compounds with applications in UV protection. researchgate.netmdpi.com
Imido [Ce=N(Ar)(TriNOx)]⁻Features a metal-ligand multiple bond (Ce=N). researchgate.net

Formation of Polynuclear Cerium(IV) Sulfate Species and Clusters

Under conditions of hydrolysis, cerium(IV) in sulfate media can form polynuclear oxo/hydroxo clusters. A common structural motif is the hexanuclear cluster, [Ce₆O₄(OH)₄]¹²⁺, which has been observed with various capping ligands, including sulfates. researchgate.netresearchgate.net The formation of these clusters is a shared characteristic with other tetravalent cations like Zr(IV), Hf(IV), and various actinides. researchgate.net

The presence of sulfate and specific counterions can direct the assembly of even larger supramolecular structures. Research has led to the isolation and characterization of large cerium(IV) sulfate clusters, including superclusters containing 62 and 70 cerium atoms. oregonstate.edu These complex structures highlight the rich and varied coordination chemistry of cerium(IV) in sulfate environments, extending beyond simple monomeric complexes. In mixed-valence clusters containing both Ce(III) and Ce(IV), the Ce(IV) ions tend to occupy the core of the cluster, while the Ce(III) ions are found on the surface. nih.gov

Ligand Reorganization and its Impact on Cerium(IV) Coordination

Ligand reorganization plays a crucial role in the chemistry of cerium(IV), influencing its coordination environment and reactivity. The ability of ligands to rearrange around the metal center can impact the stability of the resulting complex and its redox properties. In the context of cerium(IV) sulfate complexes, the stepwise addition of sulfate ligands represents a form of ligand reorganization, altering the charge and coordination number of the cerium center.

The coordination number of cerium(IV) is flexible and can be as high as 12, depending on the steric and electronic properties of the ligands. researchgate.netdoubtnut.com The bite angle of chelating ligands, such as bidentate phosphine (B1218219) oxides in the presence of nitrates, can influence the coordination geometry, which can be described by various polyhedra like the bicapped square antiprism. soton.ac.uk The subtle interplay of ligand properties, including their ability to rearrange, ultimately dictates the structure and function of the resulting cerium(IV) complex.

Redox Chemistry and Electron Transfer Processes of the Cerium Iv /cerium Iii Couple in Sulfate Media

Electrochemical Characterization of the Ce(IV)/Ce(III) Redox Couple

The electrochemical behavior of the Ce(IV)/Ce(III) couple in sulfate (B86663) media is characterized by a notable dependence on the concentration of sulfuric acid and temperature. researchgate.net The formal redox potential of the couple tends to decrease, shifting to more negative values, as the concentration of sulfuric acid increases. researchgate.net This shift is attributed to the more significant complexation of Ce(IV) ions with sulfate compared to Ce(III) ions. researchgate.net

Voltammetric Studies and Current Efficiency Analysis

Cyclic voltammetry experiments have revealed that the Ce(IV)/Ce(III) redox reaction on glassy carbon electrodes in sulfuric acid solutions exhibits slow electrochemical kinetics. researchgate.net Studies investigating the influence of sulfuric acid concentration on the redox peak currents have shown a decrease in these currents with an increase in acid concentration. researchgate.net Conversely, elevated temperatures have been found to be electrochemically favorable, leading to an increase in peak currents and a decrease in the separation of peak potentials. researchgate.net

Current efficiency for the Ce(IV)/Ce(III) system has been evaluated through constant-current electrolysis. At 298 K, the current efficiency for the oxidation of Ce(III) was found to be 73%, and for the reduction of Ce(IV), it was 78%. researchgate.net These efficiencies can be improved by increasing the operating temperature. researchgate.net

Influence of Electrode Material on Redox Kinetics

The kinetics of the Ce(IV)/Ce(III) redox couple have been observed to be largely independent of the electrode material, with similar kinetics reported on platinum and glassy carbon rotating disk electrodes. nih.govacs.org This lack of significant electrode influence suggests an outer-sphere electron transfer mechanism. nih.govacs.org However, some studies have noted that the thickness of the platinum oxide layer on a platinum electrode can affect the reaction rate. researchgate.netrsc.org While materials like gold, carbon, and iridium have been studied, glassy carbon has been suggested as a potentially superior electrode material due to the absence of chemical corrosion and mixed potentials. acs.org

Table 1: Kinetic Parameters for the Ce(IV)/Ce(III) Redox Couple on Various Electrodes

Electrode Material Standard Rate Constant (k⁰) (cm/s) Transfer Coefficient (α) Reference
Platinum (Pt) 1.43 × 10⁻⁴ ± 7 × 10⁻⁶ 0.23 ± 0.005 nih.gov
Glassy Carbon (GC) - - nih.gov
Gold (Au) - - acs.org
Iridium (Ir) - - acs.org

Data for GC, Au, and Ir are noted as studied, but specific values were not provided in the searched literature.

Mechanistic Investigations of Electron Transfer Pathways

The mechanism of electron transfer for the Ce(IV)/Ce(III) couple in sulfuric acid is complex, involving changes in the coordination sphere of the cerium ions. nih.govacs.org

Outer-Sphere vs. Inner-Sphere Electron Transfer Mechanisms

The electron transfer process for the Ce(IV)/Ce(III) couple in sulfate media is predominantly considered to be an outer-sphere mechanism. nih.govacs.orglibretexts.org This is supported by the observation that the reaction kinetics are not significantly dependent on the electrode material. nih.govacs.org In an outer-sphere transfer, the coordination shells of the reactants remain intact, and the electron transfer occurs without the formation of a bridging ligand. davuniversity.orgyork.ac.uk However, the significant structural change between the Ce(III) and Ce(IV) species, where Ce(III) is coordinated by water molecules and Ce(IV) is complexed with sulfate ions, necessitates a mechanism that accounts for this inner-sphere rearrangement. nih.govacs.org This has led to the proposal of a two-step mechanism. nih.govresearchgate.net

Ligand and Medium Effects on Redox Potential and Kinetics

The composition of the electrolyte medium, particularly the concentration of sulfuric acid, has a profound impact on the redox potential and kinetics of the Ce(IV)/Ce(III) couple. nih.govresearchgate.net

The formal redox potential of the Ce(IV)/Ce(III) couple shows a significant decrease as the concentration of sulfuric acid increases. researchgate.net This is a direct consequence of the stabilization of the Ce(IV) state through strong complexation with sulfate ions. researchgate.net The difference in complexation between Ce(IV) and Ce(III) is a key factor governing the thermodynamics of the system. researchgate.net The use of mixed-acid media, such as methanesulfonic acid (MSA) and sulfuric acid, has been explored to enhance the solubility of cerium salts and improve the reversibility and kinetics of the redox reaction. researchgate.netxmu.edu.cnresearchgate.net In such mixed systems, the presence of different ligands can influence the coordination environment of the cerium ions, thereby affecting the activation energy of the electron transfer. researchgate.netiaea.org

Table 2: Effect of Sulfuric Acid Concentration on the Formal Redox Potential of the Ce(IV)/Ce(III) Couple

H₂SO₄ Concentration (M) Formal Redox Potential (V vs. Ag/AgCl) at 20°C Formal Redox Potential (V vs. Ag/AgCl) at 40°C Formal Redox Potential (V vs. Ag/AgCl) at 60°C
1 ~1.44 ~1.45 ~1.43
2 ~1.38 ~1.39 ~1.37
4 ~1.29 ~1.30 ~1.28

Data is estimated from graphical representations in the source material and should be considered approximate. researchgate.net

Impact of Sulfate Complexation and Hydrolysis on Redox Properties

The redox properties of the cerium couple in sulfate solutions are heavily dictated by the differential complexation of its two oxidation states. researchgate.net Spectroscopic and computational studies have demonstrated that the Ce(IV) ion is strongly complexed by sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) anions, whereas the Ce(III) ion is preferentially coordinated by water molecules. acs.orgnih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy confirms that Ce(III) exists predominantly as the aquo-ion, [Ce(H₂O)₉]³⁺. acs.orgumich.edu In contrast, Ce(IV) forms stable complexes with sulfate ligands. Density Functional Theory (DFT) calculations and EXAFS data suggest the dominant Ce(IV) species in sulfuric acid is [Ce(H₂O)₆(HSO₄)₃]⁺. acs.orgnih.govumich.edu This strong complexation stabilizes the Ce(IV) state, leading to a significant negative shift in the formal redox potential of the Ce(IV)/Ce(III) couple compared to non-complexing media. researchgate.netsoton.ac.uk The dependence of the redox potential on sulfuric acid concentration and temperature is a direct consequence of these complex equilibria. researchgate.netsoton.ac.uk As the concentration of sulfuric acid increases, the redox potential generally decreases. researchgate.netresearchgate.net

Below is a table detailing the formal redox potential of the Ce(IV)/Ce(III) couple in various sulfuric acid concentrations and at different temperatures.

H₂SO₄ Concentration (M)Temperature (°C)Formal Redox Potential (V vs. Ag/AgCl)Reference
4.0201.422 researchgate.net
1.0201.460 researchgate.net
0.1401.500 researchgate.net

Comparison with other Anionic Media (e.g., nitric acid)

The influence of the anionic medium on the redox properties of the Ce(IV)/Ce(III) couple is starkly illustrated when comparing sulfate media to others, such as nitric acid or perchloric acid. osti.gov The standard redox potential of the couple varies significantly across these electrolytes, a phenomenon attributed almost entirely to the differing degrees of complexation of the Ce(IV) ion. osti.gov

In strongly complexing media like sulfuric acid, the stabilization of Ce(IV) results in a lower redox potential. soton.ac.ukosti.gov Conversely, in non-complexing or weakly complexing media like perchloric acid (HClO₄), the Ce(IV) ion is less stabilized, leading to a much higher redox potential. acs.orgosti.gov Nitric acid represents an intermediate case, where the Ce(IV)/Ce(III) reaction is considered more electrochemically reversible than in sulfuric acid. soton.ac.uk The redox potential in nitric acid is lower than in perchloric acid but higher than in sulfuric acid, indicating a moderate level of complexation between Ce(IV) and nitrate (B79036) ions. osti.govresearchgate.net

The following table compares the standard redox potentials of the Ce(IV)/Ce(III) couple in different acidic electrolytes.

Acidic MediumStandard Redox Potential (V vs. SHE)Reference
H₂SO₄1.44 osti.gov
HNO₃1.61 researchgate.net
HClO₄1.74 osti.gov

Kinetic Parameters and Rate Laws of Redox Reactions

The kinetics of the Ce(IV)/Ce(III) redox reaction at an electrode surface in sulfate media are generally observed to be slow and characterized by a significant structural change between the reactant and product species. acs.orgresearchgate.netresearchgate.net Despite the inner-sphere structural rearrangement (ligand exchange), the kinetics exhibit outer-sphere electron-transfer behavior, showing minimal dependence on the electrode material. nih.gov

A proposed mechanism that aligns with experimental data involves a two-step process:

A chemical step where the Ce(IV) complex, [Ce(H₂O)₆(HSO₄)₃]⁺, exchanges its bisulfate ligands with water molecules. acs.orgnih.gov

A subsequent, rate-determining electron transfer step that follows Marcus theory. acs.orgnih.gov

This mechanism successfully accounts for the observed asymmetry in the charge transfer and the shift in redox potential. acs.orgnih.gov The rate of reaction is influenced by the concentrations of the cerium species and hydrogen ions. For instance, in the oxidation of formic acid by cerium(IV) sulfate, the reaction is first order with respect to Ce(IV) and shows a fractional order with respect to formic acid, with the rate decreasing as the sulfuric acid concentration increases. researchgate.net

Kinetic studies using the Tafel method have allowed for the determination of key parameters for the Ce(IV)/Ce(III) couple on a platinum electrode in sulfuric acid. acs.org The exchange current density is observed to increase with temperature and shows a maximum as a function of the Ce(IV) concentration. acs.orgnih.gov

The table below summarizes important kinetic parameters for the Ce(IV)/Ce(III) redox reaction in sulfuric acid.

ParameterValueConditionsReference
Standard Rate Constant (k₀)1.43 × 10⁻⁴ cm/s298 K, Pt electrode acs.org
Activation Energy (Eₐ)48.3 ± 21 kJ/molPt electrode acs.org
Cathodic Transfer Coefficient (α)0.23 ± 0.005Pt electrode, indicates asymmetric electron transfer acs.orgnih.gov

Theoretical and Computational Chemistry Studies of Cerium Iv Sulfate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, particularly for systems involving f-block elements like cerium. youtube.com While standard DFT approaches can sometimes struggle with the strongly correlated 4f electrons in cerium, the development of methods like DFT+U (where 'U' is a Hubbard parameter to correct for on-site Coulombic interactions) and DFT combined with Dynamical Mean-Field Theory (DFT+DMFT) has enabled a more accurate description of their electronic structure. researchgate.netaps.org These calculations are crucial for analyzing the geometry, electronic density of states, and the nature of chemical bonds within cerium(IV) sulfate (B86663) and related complexes. researchgate.netaps.orgaps.org DFT studies have shown that the bonding in ceria (CeO₂) is partially covalent and have confirmed the presence of localized Ce 4f states above the Fermi level. researchgate.net In studies of cerium complexes, it is often noted that environmental effects are critical, and gas-phase calculations may not accurately reproduce the geometric structures observed in the condensed phase without solvation models. nih.gov

DFT calculations have been instrumental in characterizing the nature of cerium-ligand bonds, particularly in complexes exhibiting multiple bond character, such as cerium(IV) imido and carbene species. acs.org These studies reveal that both cerium's 4f and 5d orbitals can participate significantly in bonding. acs.org Computational investigations of cerium imido complexes, for instance, showed a larger contribution from the cerium 5d orbital than the 4f orbital to the Ce═N bonds. acs.org The degree of 4f orbital participation often increases as the cerium-ligand bond length decreases. acs.org

DFT analysis allows for the calculation of bond orders and the examination of orbital compositions, providing a quantitative measure of covalency. For example, in cerium(IV) imido complexes, the Ce═N bond was found to be highly polarized, with bonding orbitals having predominantly nitrogen character. acs.org Comparative studies with isostructural thorium(IV) complexes have used DFT to reveal a greater degree of covalent character in Ce(IV) multiple bonds compared to their Th(IV) counterparts. Such computational findings are vital for understanding the fundamental differences in bonding across the f-block elements.

acs.orgrsc.orgresearchgate.netacs.org
Table 1: Selected DFT-Calculated Bond Characteristics in Cerium(IV) Complexes
Complex TypeBondKey DFT FindingOrbital ContributionReference
Imido ComplexCe═NShortest recorded Ce═N bond length of 2.077(3) Å in a terminal, uncapped complex.Significant Ce 5d contribution; 4f contribution increases with decreasing bond length.
Guanidinate-Amide ComplexCe-NIncorporating sterically bulky guanidinate ligands inhibits optimal overlap between Ce 5d and ligand N 2p orbitals.Reduced overall ligand-to-metal electron donation with increasing steric bulk.
Sulfate/Bisulfate ComplexCe-O (Sulfate)DFT modeling helps distinguish between sulfate and bisulfate coordination, favoring [CeIV(H₂O)₈SO₄]²⁺ as energetically favorable in some conditions.Interaction between Ce4+ and sulfate or bisulfate anions in the first coordination shell.

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the reactivity and electronic properties of cerium(IV) complexes. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and the energy required for electronic excitation. rsc.org

In many cerium(IV) complexes, the LUMO is primarily composed of cerium 4f orbitals. rsc.org The HOMO, conversely, is often centered on the ligands, typically having significant p-orbital character from atoms like nitrogen or oxygen. rsc.org This orbital arrangement facilitates Ligand-to-Metal Charge Transfer (LMCT) transitions, where an electron is promoted from a ligand-based orbital (HOMO) to a metal-based orbital (LUMO) upon absorption of light. rsc.orgrsc.org These LMCT transitions are responsible for the intense colors typical of Ce(IV) compounds. nih.govpsu.edu

Computational studies have shown a direct correlation between the nature of the ligands and the HOMO-LUMO gap. For instance, in a series of Ce(IV) guanidinate-amide complexes, increasing the number of guanidinate ligands led to a decrease in the HOMO-LUMO gap, which corresponded to a redshift in the observed absorption bands. rsc.org DFT calculations can rationalize how ligand modifications tune the redox potential of the Ce(IV)/Ce(III) couple by stabilizing the HOMO, which is consistent with the observed LMCT bands. nih.gov

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Table 2: HOMO-LUMO Analysis and Charge Transfer in Cerium(IV) Complexes
Complex SystemHOMO CharacterLUMO CharacterCalculated HOMO-LUMO Gap (eV)ImplicationReference
Ce(IV) Guanidinate-AmideGuanidinate π orbitalsPrimarily Ce 4f (>89%)2.20 - 3.07Low energy LMCT bands; gap decreases with more guanidinate ligands.
Ce(IV) with N₂O₂-donor ligandsArene π orbitalsCe 4f*Correlates with ligand substituentsModulation of redox and optical properties through ligand derivatization.
Ce(IV) DOTA ComplexLigand-basedMetal-basedNot specifiedLMCT bands are red-shifted compared to the Ce(III) complex.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Speciation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the structure and dynamics of cerium(IV) sulfate in solution. researchgate.netresearchgate.net By simulating the movements of atoms and molecules over time, MD can elucidate the complex interactions between cerium ions, sulfate ions, and water molecules, which govern the speciation and transport properties of the system. researchgate.netresearchgate.net

MD simulations have been employed to analyze the coordination environment of cerium ions in aqueous media. researchgate.netresearchgate.net These studies often calculate radial distribution functions (RDFs) to determine the average distance and coordination number of water molecules and sulfate anions around the central cerium ion. For example, simulations show that at low water content in polymer electrolyte membranes, cerium ions coordinate directly to sulfonic acid groups, leading to a small diffusion coefficient. researchgate.net Conversely, at high water content, water molecules form hydration shells around the sulfonic groups, keeping the cerium ions further away and allowing for greater mobility. researchgate.net

Furthermore, MD simulations, particularly those using umbrella sampling techniques, can be used to calculate potentials of mean force for ion pairing. nih.gov This allows for the determination of association constants for species like CeSO₄²⁺, which are crucial for understanding the equilibrium speciation in solution and can be compared directly with experimental thermodynamic data. nih.gov

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Table 3: Findings from Molecular Dynamics Simulations of Cerium Ions
SystemSimulation ParameterKey FindingReference
Ce³⁺/Ce⁴⁺ in Polymer Electrolyte MembraneWater Content (λ)At low λ, Ce ions coordinate directly to sulfonic groups, reducing diffusion. At high λ, hydration shells increase the Ce-sulfonate distance and diffusion coefficient.
Ce³⁺ in Polymer Electrolyte MembraneNumber of Cerium IonsAt low water content, adding Ce ions can connect water clusters, forming better diffusion paths for protons.
Sulfate Electrolytes (e.g., MgSO₄, EuSO₄⁺)Potential of Mean ForceCalculated pair association constants (pKa) are in very good agreement with experimental values, validating the force field.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry offers methods to predict spectroscopic properties, which can then be correlated with experimental measurements to validate theoretical models and interpret complex spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules, from which UV-Vis absorption spectra can be simulated. nih.govresearchgate.netnih.gov

For cerium(IV) systems, TD-DFT calculations have been successfully used to predict the energies of LMCT bands. researchgate.net There is often good agreement between the absorption spectra predicted by TD-DFT and the experimental data. researchgate.net These calculations can assign specific electronic transitions to the observed absorption peaks. For example, in Ce(IV) guanidinate complexes, the lowest energy absorption bands were computationally identified as transitions from guanidinate p-orbitals to cerium 4f orbitals. researchgate.net Similarly, studies on cerium phosphates and other compounds show characteristic wide absorption bands below 400 nm, which are attributed to charge-transfer transitions between the oxygen 2p and cerium 4f states. psu.edunih.gov

This synergy between theory and experiment is powerful; computations can confirm that a specific geometric or electronic structure is responsible for an observed spectroscopic feature. For instance, the intense yellow color of cerium(IV) sulfate solutions and the varied colors of other Ce(IV) complexes are quantitatively explained by these computationally modeled LMCT transitions. rsc.orgpsu.edu

rsc.orgresearchgate.netpsu.eduresearchgate.netnih.gov
Table 4: Correlation of Experimental and Computationally Predicted Spectroscopic Data for Cerium(IV) Complexes
Complex/SystemExperimental λmax or FeatureComputational MethodPredicted Transition/FeatureReference
Ce(IV) Guanidinate-Amide ComplexesRedshift of absorption from 503 nm to 785 nm with increasing guanidinate ligands.TD-DFTGood agreement with experimental spectra; transitions assigned as LMCT from guanidinate π orbitals to Ce 4f orbitals.
Ce(IV) Phosphate (B84403)/MolybdateAbsorption edge around 250 nm; bright yellow/orange colors.-Attributed to ligand-to-metal charge transfer transitions. Optical band gap calculated to be 1.2 - 3.5 eV.
Ce(IV) DOTA ComplexAbsorption maxima at 248, 298, and 341 nm.-Assigned to LMCT bands, red-shifted from the Ce(III) complex as expected for a higher oxidation state.
Ce(IV) with N₂O₂-donor ligandsLMCT bands correlate with ligand electron-donating/accepting character.DFTCorrelation rationalized by energy stabilization of the HOMO (arene π orbitals).

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a vital tool for elucidating the complex reaction pathways and catalytic mechanisms involving cerium(IV) sulfate and related compounds. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energy barriers, providing a step-by-step understanding of how a reaction proceeds. nih.govresearchgate.net

Cerium(IV) is a well-known oxidizing agent, and its catalytic activity often stems from the accessible Ce(IV)/Ce(III) redox couple. mdpi.com Computational studies have explored various cerium-catalyzed reactions. For example, in the photocatalytic functionalization of alcohols, DFT calculations can trace the proposed mechanism where the LMCT excitation of an in situ formed Ce(IV) alkoxide complex generates an alkoxy radical, which then proceeds through subsequent steps like a 1,5-hydrogen atom transfer (HAT). nih.gov

In the context of heterogeneous catalysis, such as the oxidation of hydrogen or CO over ceria-based materials, DFT can model the reaction on a surface. nih.gov Studies on Ni-ceria anodes for fuel cells have used DFT to propose multiple reaction pathways, identifying the most favorable one as involving hydrogen spillover at the Ni-ceria interface, and calculating the associated adsorption energies and energy barriers. nih.gov Similarly, the development of cerium-based MOFs for the catalytic decomposition of ammonium (B1175870) perchlorate (B79767) has been guided by understanding the interaction between the catalyst and reactant at a molecular level. acs.org These models are crucial for the rational design of more efficient and selective catalysts. nih.govacs.org

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Table 5: Examples of Computationally Modeled Catalytic Mechanisms for Cerium(IV) Systems
Catalytic ProcessComputational MethodKey Mechanistic Insight from ModelingReference
δ-Selective Functionalization of AlkanolsDFTMechanism involves LMCT excitation of a Ce(IV) alkoxide, generation of an alkoxy radical, and a subsequent 1,5-HAT process.
Hydrogen Oxidation on Ni-Ceria AnodeDFT+UThe most favorable pathway involves hydrogen spillover at the Ni-ceria interface with a calculated energy barrier of 0.885 eV.
Ammonium Perchlorate DecompositionNot specifiedA wrinkled, hierarchically porous Ce-based MOF (WHP-UiO-66-Ce) shows enhanced catalytic activity attributed to its unique structure and interaction with the reactant.
Photochemical Reactions via LMCTDFTLMCT excitation of Ce(IV)-ligand complexes leads to homolytic bond cleavage, creating a reduced Ce(III) center and an oxidized ligand radical, which drives catalysis.
o-Xylene and DMAC Oxidation-Doping a CuFe-layered material with Cerium (Ce-CuFe) significantly improves catalytic oxidation efficiency for both polar and nonpolar volatile organic compounds.

Future Research Directions and Unexplored Avenues for Diammonium Cerium 4+ Trisulphate Research

The exploration of diammonium cerium(4+) trisulphate and related cerium(IV) compounds is entering a new phase, driven by the demand for more efficient, selective, and sustainable chemical processes. Future research is poised to move beyond the traditional applications of cerium(IV) as a stoichiometric oxidant, focusing instead on its development as a versatile catalytic center. This chapter outlines key areas where targeted research could yield significant advancements, from the fundamental synthesis of the cerium complexes to the computational design of next-generation materials.

Q & A

Q. What are the optimal methods for synthesizing diammonium cerium(4+) trisulphate, and how do reaction conditions influence purity?

  • Methodology : Use controlled redox reactions in sulfuric acid media with ammonium sulfate and cerium(IV) precursors. Monitor pH (<1.0) to stabilize Ce(IV) and prevent hydrolysis. Purification via recrystallization in dilute sulfuric acid ensures high purity .
  • Key Parameters : Temperature (20–30°C), stoichiometric ratios of Ce(SO₄)₂ to (NH₄)₂SO₄, and inert atmosphere to avoid Ce(IV) reduction. Purity is verified via UV-Vis spectroscopy (Ce(IV) absorption at 320 nm) .

Q. How is this compound standardized for redox titrations, and what indicators validate endpoint accuracy?

  • Standardization : Prepare a 0.2 mol/L solution in 1M H₂SO₄. Calibrate against sodium oxalate (Na₂C₂O₄) under heated conditions (70–80°C). The endpoint is marked by the disappearance of Ce(IV)’s yellow-orange color, confirmed potentiometrically .
  • Validation : Use ferroin indicators (e.g., 1,10-phenanthroline) for parallel titration to cross-check Ce(IV) → Ce(III) reduction .

Q. What storage conditions preserve the stability of this compound solutions?

  • Guidelines : Store in amber glass at room temperature (15–25°C) under anhydrous conditions. Avoid prolonged exposure to light or reducing agents. Degradation is detected by precipitation or color shift from yellow to colorless (Ce(IV) → Ce(III)) .

Advanced Research Questions

Q. How does this compound compare to other Ce(IV) precursors (e.g., ceric ammonium nitrate) in catalytic oxidation reactions?

  • Comparative Analysis :

    Property Diammonium Cerium Trisulphate Ceric Ammonium Nitrate
    SolubilityHigh in H₂SO₄High in HNO₃
    Redox Potential (V)+1.74 (in 1M H₂SO₄)+1.61 (in 1M HNO₃)
    Byproduct FormationSO₄²⁻ (non-interfering)NO₃⁻ (may complex metals)
    • Application : Prefer diammonium cerium trisulphate in sulfate-rich systems (e.g., wastewater treatment) to avoid nitrate interference .

Q. What experimental strategies resolve contradictions in kinetic data for Ce(IV)-mediated oxidations of organic substrates?

  • Approach :
    • Isolate Variables : Control ionic strength (e.g., 0.5M H₂SO₄) and exclude light to minimize side reactions.
    • Spectroscopic Monitoring : Use in-situ Raman or UV-Vis to track Ce(IV) depletion and intermediate formation.
    • Computational Modeling : Validate mechanisms (e.g., inner-sphere vs. outer-sphere electron transfer) using DFT calculations .

Q. How can this compound be doped into luminescent materials, and what characterization techniques assess dopant efficacy?

  • Synthesis : Incorporate into silica or phosphate matrices via sol-gel methods. Anneal at 500–600°C to form Ce³⁺-activated phosphors.
  • Characterization :
    • Photoluminescence (PL) : Measure emission spectra (450–550 nm) under UV excitation.
    • X-ray Absorption Spectroscopy (XAS) : Confirm Ce oxidation state and coordination geometry .

Q. What protocols mitigate toxicity risks when studying this compound’s interactions with biomolecules?

  • Safety Measures : Use gloveboxes for handling powdered forms (risk of inhalation). For in-vitro studies, employ chelators (e.g., EDTA) to sequester free Ce(IV) ions.
  • Toxicity Assays : Conduct MTT assays on cell lines (e.g., HEK293) to quantify IC₅₀ values. Compare with CeO₂ nanoparticles to assess relative biocompatibility .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the redox potential of Ce(IV)/Ce(III) in diammonium cerium trisulphate systems?

  • Root Causes :
    • Electrolyte Effects : Redox potential shifts with sulfate concentration (e.g., +1.44V in 0.5M H₂SO₄ vs. +1.74V in 4M H₂SO₄).
    • Reference Electrodes : Ag/AgCl vs. SHE calibrations introduce discrepancies.
    • Solution Aging : Ce(IV) solutions degrade over time, altering potential .

Q. How do surface defects in CeO₂ nanoparticles (synthesized from diammonium cerium trisulphate) impact catalytic performance in CO oxidation?

  • Defect Engineering : Oxygen vacancies (VO••) enhance CO adsorption. Synthesize nanoparticles via hydrothermal routes with urea to control VO•• density.
  • Performance Metrics :
    • Turnover Frequency (TOF) : Measure via mass spectrometry under flow conditions.
    • XPS Analysis : Quantify Ce³⁺/Ce⁴⁺ ratios to correlate with activity .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for Ce(IV) absorbance profiles.
  • Computational Tools : Gaussian 16 for redox mechanism simulations.
  • Safety Data : Refer to CAS 7637-03-8 MSDS for handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.